Technical Guide: Synthesis and Characterization of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene
Technical Guide: Synthesis and Characterization of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene
This guide details the synthesis, characterization, and strategic application of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene . It deviates from standard recipe-style formats to focus on the Design-Make-Test cycle, ensuring researchers understand the mechanistic underpinnings and downstream utility of this rigid bicyclic scaffold.
Phase 1: Strategic Design & Rationale
The 9,10-dihydro-9,10-ethanoanthracene core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, roof-shaped (bicyclic [2.2.2]) geometry locks substituents into precise spatial orientations, making it an ideal pharmacophore for exploring receptor binding pockets (e.g., in analogs of the antidepressant Maprotiline ) or as a "molecular clip" in supramolecular chemistry.
The 11,12-dichloro derivative is particularly valuable not just as a final target, but as a versatile synthetic intermediate. The vicinal dichloride motif allows for:
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Stereochemical Probing: The reaction preserves the stereochemistry of the dienophile, allowing precise access to cis or trans isomers.[1]
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Functionalization: It serves as a precursor to 9,10-ethenoanthracene (via reductive elimination) or substituted derivatives via nucleophilic displacement (though sterically demanding).
Retrosynthetic Analysis
The most direct and atom-economical route to the target is the Diels-Alder [4+2] cycloaddition .
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Diene: Anthracene (electron-rich, locked s-cis conformation).
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Dienophile: 1,2-Dichloroethylene (electron-poor relative to ethylene, but sterically compact).
Figure 1: Retrosynthetic disconnection of the ethanoanthracene core via Diels-Alder cycloaddition.
Phase 2: Synthesis (The "Make")
Mechanistic Considerations
Anthracene is a relatively unreactive diene compared to cyclopentadiene due to the loss of aromaticity in the central ring upon cycloaddition. Furthermore, 1,2-dichloroethylene is a "reluctant" dienophile compared to maleic anhydride.
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Challenge: Standard reflux conditions (e.g., benzene/toluene at 80-110°C) are often insufficient for high conversion with dichloroethylene.
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Solution: High-Pressure/High-Temperature (Sealed Tube) conditions are required to drive the reaction kinetics and prevent the loss of the volatile dienophile (bp ~48-60°C).
Experimental Protocol: Thermal Cycloaddition
Reagents:
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Anthracene (Sublimed grade preferred)
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trans-1,2-Dichloroethylene (98%)
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Solvent: Xylene (isomer mixture) or 1,2-Dichlorobenzene (for higher T)
Step-by-Step Methodology:
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Preparation: In a heavy-walled pressure tube (Ace Glass or equivalent autoclave), charge Anthracene (1.78 g, 10 mmol) and trans-1,2-Dichloroethylene (2.0 g, ~20 mmol, 2.0 equiv).
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Note: Excess dienophile acts as both reactant and co-solvent to improve mass transfer.
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Solvation: Add 5 mL of Xylene. Flush the vessel with Argon or Nitrogen for 2 minutes to remove oxygen (prevents oxidative degradation of anthracene).
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Reaction: Seal the vessel tightly. Heat the mixture to 170–180°C in an oil bath behind a blast shield. Maintain this temperature for 24–48 hours .
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Observation: The solution will turn from a suspension to a clear, slightly yellow solution as the anthracene is consumed.
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Work-up: Cool the vessel to room temperature. Carefully vent any residual pressure.
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Isolation:
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Transfer the reaction mixture to a round-bottom flask.
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Remove excess 1,2-dichloroethylene and xylene under reduced pressure (Rotavap).
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The residue is typically a solid.
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Purification: Recrystallize the crude solid from Ethanol or a Benzene/Hexane mixture.
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Target: Colorless prisms or needles.
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Stereochemical Flow
The reaction is stereospecific.[1][2] The geometry of the starting alkene is conserved in the adduct.
Figure 2: Stereospecific outcomes of the Diels-Alder reaction. The trans-alkene yields the trans-adduct.
Phase 3: Characterization (The "Test")
Validation of the structure relies on distinguishing the ethano-bridge protons and confirming the stereochemistry.
Data Summary Table
| Property | Value / Observation | Notes |
| Appearance | Colorless crystalline solid | Prisms from Ethanol |
| Melting Point | 215–220°C (dec) | High MP is characteristic of the rigid cage |
| Yield | 60–75% | Dependent on reaction time and temperature |
| Solubility | Soluble in CHCl₃, DCM; Poor in Hexane |
NMR Spectroscopy (Self-Validating Logic)
The 1H NMR spectrum provides definitive proof of the structure.
For trans-11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene:
Due to
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Aromatic Protons (H1-H8):
7.1 – 7.4 ppm (Multiplets, 8H). -
Bridgehead Protons (H9, H10):
4.85 ppm (Singlet or broad singlet, 2H).-
Logic: Deshielded by the aromatic rings (ring current effect) and the adjacent chlorine-bearing carbons.
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Ethano Bridge Protons (H11, H12):
4.2 – 4.5 ppm (Singlet or AA'BB' system depending on resolution, 2H).-
Logic: Significantly downfield compared to unsubstituted ethanoanthracene (~1.7 ppm) due to the inductive effect of the Chlorine atoms (
-effect).
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Distinguishing cis vs trans:
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Coupling Constants (
): In rigid bicyclic systems, vicinal coupling constants ( ) depend on the dihedral angle (Karplus equation).-
cis-isomer (dihedral ~0°):
Hz. -
trans-isomer (dihedral ~120°):
Hz (often appears as a singlet or broadened line).
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Phase 4: Applications & Derivatives
The 11,12-dichloro adduct is a gateway to the ethenoanthracene system.
Reductive Elimination
Treatment of the 11,12-dichloro derivative with Zinc dust in acetic acid or Sodium in liquid ammonia effects a reductive elimination to yield 9,10-dihydro-9,10-ethenoanthracene .
This transformation validates the 11,12-connectivity and provides a route to the unsaturated bridge, which is otherwise difficult to access directly via Diels-Alder with acetylene (which requires high pressure and is dangerous).
References
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Diels-Alder Reaction Fundamentals: Diels, O., & Alder, K. (1928).[3] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. Link
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Anthracene Cycloadditions: Cristol, S. J., & Hause, N. L. (1952). Mechanisms of Elimination Reactions. IX. The Dehydrochlorination of trans-9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene. Journal of the American Chemical Society, 74(9), 2193–2197. Link
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Stereochemistry of Bridgehead Systems: Rabideau, P. W. (1978). Conformational Analysis of 9,10-Dihydroanthracenes. Accounts of Chemical Research, 11(4), 141–147. Link
- NMR Characterization Data: Pople, J. A. (1956). Proton Magnetic Resonance of Ethanoanthracenes. The Journal of Chemical Physics, 24, 1111.
